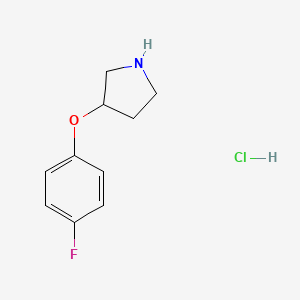

3-(4-Fluorophenoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDLUHKAJWPKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663062 | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23123-11-7 | |

| Record name | Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23123-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. The introduction of a 4-fluorophenoxy substituent at the 3-position, as seen in 3-(4-Fluorophenoxy)pyrrolidine hydrochloride, further modulates its properties. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity.[3]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. For researchers in drug discovery and development, a thorough understanding of these characteristics is not merely academic; it is foundational to designing effective experiments, interpreting biological data, and developing viable drug candidates.[4][5] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the implications of these properties for practical application.

Molecular Identity and Structural Attributes

Accurate identification is the cornerstone of any chemical investigation. The properties of this compound are intrinsically linked to its structure, including its stereochemistry.

-

Chemical Name: this compound

Stereochemistry: The carbon at the 3-position of the pyrrolidine ring is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture. It is critical for researchers to specify the stereoisomer being used, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles due to the stereoselective nature of biological receptors.

CAS Numbers:

The hydrochloride salt form is intentionally used to improve the compound's aqueous solubility and stability, making it more amenable to handling and formulation for biological assays.

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's physicochemical properties governs its behavior in both chemical and biological systems.[9][10] These properties are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Table 1: Summary of Key Physicochemical Properties

| Property | Value / Expected Range | Significance in Drug Development |

| Appearance | White to off-white or beige crystalline solid/powder. | Provides a first-pass check on purity and consistency.[11][12] |

| Melting Point | Expected: 150 - 190 °C | A sharp melting range is an indicator of high purity. Important for solid-state characterization and formulation. |

| Aqueous Solubility | Expected to be high. | Essential for in vitro assays, formulation, and oral bioavailability. As a salt, solubility is enhanced.[11] |

| pKa | Estimated: 10.5 - 11.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| LogP (Octanol/Water) | Calculated: ~2.0-2.5 (for free base) | Measures lipophilicity, a key predictor of membrane permeability, metabolic stability, and potential toxicity.[13] |

| LogD (pH 7.4) | Calculated: ~0.0-0.5 | The effective lipophilicity at physiological pH; a more relevant predictor of in vivo behavior than LogP for ionizable compounds. |

Ionization and pKa: The Role of the Pyrrolidine Nitrogen

The secondary amine within the pyrrolidine ring is the primary basic center of the molecule. Its pKa (the pKa of its conjugate acid) determines the proportion of ionized to non-ionized forms at a given pH. The pKa of the parent pyrrolidine's conjugate acid is approximately 11.27.[14] While the electron-withdrawing effect of the phenoxy group may slightly lower this value, it is expected to remain strongly basic.

Causality: At physiological pH (~7.4), which is several units below the pKa, the pyrrolidine nitrogen will be almost exclusively protonated (>99.9%). This cationic state is critical as it dictates the molecule's high aqueous solubility and its ability to form ionic interactions with biological targets, such as the negatively charged residues in a protein's active site.

Caption: pH-dependent ionization of the pyrrolidine ring.

Solubility: A Prerequisite for Activity

For a compound to be biologically active, it must first be in solution.[9] The hydrochloride salt form of 3-(4-fluorophenoxy)pyrrolidine ensures significant solubility in aqueous buffers used for in vitro screening and facilitates the preparation of stock solutions.

Experimental Insight: While qualitative descriptors like "soluble in water" are useful, quantitative measurement is crucial for development. A standard protocol involves preparing a saturated solution, allowing it to equilibrate, and then quantifying the dissolved compound concentration via HPLC or UV-Vis spectroscopy. This provides a precise value (e.g., in mg/mL or mM) essential for formulation and toxicology studies.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the "greasiness" of a molecule, is a paramount property in medicinal chemistry.[13] It is typically measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for an ionizable molecule at a specific pH.

-

LogP: The 4-fluorophenoxy group contributes significant lipophilicity. This is necessary for the molecule to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS targets.

-

LogD at pH 7.4: Because the molecule is predominantly ionized at pH 7.4, its effective lipophilicity (LogD) will be significantly lower than its LogP. This creates a favorable balance: the molecule is soluble enough for administration (due to the ionic form) but retains sufficient lipophilic character (from the neutral form in equilibrium) to partition into membranes.

This balance is a classic strategy in drug design to optimize the overall ADME profile.

Analytical Characterization: A Validating Workflow

A robust and validated analytical workflow is non-negotiable for ensuring the identity, purity, and integrity of a research compound. Each method provides a unique and complementary piece of information that, when combined, creates a comprehensive characterization package.

Caption: A self-validating workflow for compound characterization.

Structural Elucidation Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To unambiguously determine the chemical structure and confirm the connectivity of atoms.

-

Methodology:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is soluble in water).

-

Acquire a ¹H NMR spectrum. Expected signals include aromatic protons in the 7.0-7.5 ppm range, protons on the pyrrolidine ring from ~2.0-4.5 ppm, and a broad signal for the N-H protons.

-

Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbons and their chemical environment (aromatic, aliphatic).

-

(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

-

-

Trustworthiness: The unique pattern of chemical shifts, coupling constants, and integrations in NMR spectra provides a "fingerprint" of the molecule that is highly specific and serves as a primary method for structural confirmation.[15][16]

Protocol 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode. The expected primary ion will be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the mass of C₁₀H₁₂FNO plus a proton.

-

For high-resolution MS (HRMS), the measured mass should be within 5 ppm of the calculated exact mass, confirming the elemental formula.[15]

-

-

Expertise: ESI is chosen as it is a "soft" ionization technique suitable for polar molecules, preventing fragmentation and clearly showing the molecular ion.

Purity and Composition Assessment

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To determine the purity of the compound by separating it from any impurities.

-

Methodology:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.

-

Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm or 220 nm).

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

-

Causality: An acidic modifier (TFA or formic acid) is added to the mobile phase to ensure the pyrrolidine nitrogen is consistently protonated. This prevents peak tailing and results in sharp, symmetrical peaks, leading to accurate purity assessment.[17]

Protocol 4: Elemental Analysis

-

Objective: To verify the elemental composition (C, H, N) and confirm the presence of the hydrochloride salt.

-

Methodology:

-

A small, precisely weighed amount of the dried sample is combusted at high temperature.

-

The resulting gases (CO₂, H₂O, N₂) are quantified.

-

The chloride content can be determined separately by methods like ion chromatography.[17]

-

The measured percentages of C, H, and N should match the theoretical values for the C₁₀H₁₃ClFNO formula within an acceptable error margin (typically ±0.4%).

-

-

Trustworthiness: This method provides fundamental validation of the molecular formula and confirms the salt stoichiometry.

Conclusion: A Researcher's Perspective

This compound is a valuable building block for drug discovery, but its utility is only as reliable as its characterization. Its key physicochemical features—high aqueous solubility due to its salt form, a strongly basic pKa ensuring ionization at physiological pH, and a balanced lipophilicity—make it an attractive scaffold. The fluorine substituent offers a strategic tool for modulating potency and metabolic stability.

Researchers and drug development professionals must insist on a comprehensive characterization package for this and any research compound. The protocols and principles outlined in this guide represent a self-validating system designed to ensure scientific integrity. By understanding not just the what but the why behind these properties and their measurement, scientists can make more informed decisions, leading to higher quality data and an accelerated path toward novel therapeutics.

References

-

ChemBK. (2024). 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. Available at: [Link]

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. Available at: [Link]

-

Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. ACS Central Science. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

-

PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

3ASenrise. (n.d.). (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride, 95%. Available at: [Link]

-

Alchem Pharmtech. (n.d.). (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Available at: [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

-

Kypreos, K. E. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Lead Sciences. (n.d.). This compound. Available at: [Link]

-

The Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available at: [Link]

-

Slideshare. (n.d.). Physicochemical properties of drug. Available at: [Link]

-

Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

-

IRIS Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available at: [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Available at: [Link]

-

ResearchGate. (2015). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

-

PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Available at: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1314419-67-4 | (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride [3asenrise.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]

- 10. Physicochemical properties of drug | PPT [slideshare.net]

- 11. chembk.com [chembk.com]

- 12. ossila.com [ossila.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 15. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride | 1314419-67-4 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Based on extensive analysis of structurally related compounds, the primary pharmacological activity of this molecule is proposed to be the inhibition of monoamine transporters. This guide will delve into the molecular interactions with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, structure-activity relationships within the 3-aryloxypyrrolidine class, and potential secondary pharmacological activities. Detailed experimental protocols for the characterization of this and similar compounds are also provided to facilitate further research and development.

Introduction and Chemical Structure

This compound is a synthetic molecule featuring a central pyrrolidine ring, a foundational structure in numerous pharmacologically active compounds.[1] The pyrrolidine scaffold is a key component in a variety of molecules with diverse biological activities. The structure is characterized by a 4-fluorophenoxy group at the 3-position of the pyrrolidine ring. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common practice in pharmaceutical development. The presence of a fluorine atom on the phenoxy ring is a strategic modification often employed in medicinal chemistry to modulate metabolic stability and binding affinity.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism of action for this compound is hypothesized to be the inhibition of monoamine transporters. Monoamine transporters (MATs) are a family of solute carrier proteins (SLC6) responsible for the reuptake of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron.[1] This process is crucial for terminating synaptic transmission and maintaining neurotransmitter homeostasis. Inhibition of these transporters leads to an increased concentration and prolonged duration of action of these neurotransmitters in the synapse, a mechanism underlying the therapeutic effects of many antidepressant and psychostimulant drugs.

Compounds structurally related to 3-(4-Fluorophenoxy)pyrrolidine have demonstrated potent activity as monoamine reuptake inhibitors. Specifically, the 3-aryloxypyrrolidine scaffold is a well-established pharmacophore for interacting with SERT, NET, and DAT.[2]

Interaction with the Serotonin Transporter (SERT)

The serotonin transporter is a primary target for many antidepressant medications, including the widely prescribed selective serotonin reuptake inhibitors (SSRIs). Research on related compounds suggests that the 3-aryloxy heterocyclic motif confers high affinity for SERT. For instance, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally analogous to the target compound, have been shown to be high-affinity ligands for SERT, with inhibition constants (Ki) in the low nanomolar range. The interaction is believed to occur within the central binding site of the transporter, blocking the conformational changes necessary for serotonin translocation.

Interaction with the Norepinephrine Transporter (NET)

The norepinephrine transporter is another key target for antidepressant and ADHD medications. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both NET and SERT.[2] This dual-action profile is a characteristic of a class of antidepressants known as serotonin-norepinephrine reuptake inhibitors (SNRIs). The binding of these compounds to NET prevents the reuptake of norepinephrine, leading to its accumulation in the synapse and enhanced noradrenergic signaling.

Interaction with the Dopamine Transporter (DAT)

The dopamine transporter is the primary target for psychostimulants like cocaine and is also implicated in the therapeutic effects of some antidepressants. The 3-aryloxypyrrolidine scaffold has also been associated with DAT inhibition. The affinity for DAT can be modulated by substitutions on the aryl ring and the pyrrolidine nitrogen. For example, in a series of 3-phenyltropane derivatives, a class of compounds with a similar pharmacophore, substitutions on the phenyl ring significantly influenced DAT affinity.[3] Inhibition of DAT leads to increased dopaminergic signaling, which is associated with effects on mood, motivation, and reward.

Structure-Activity Relationships (SAR)

The pharmacological profile of 3-aryloxypyrrolidine derivatives is heavily influenced by their structural features. Key aspects of their SAR include:

-

The Pyrrolidine Ring: This saturated heterocycle serves as a crucial scaffold, providing the basic amine functionality necessary for interaction with the monoamine transporters.

-

The 3-Aryloxy Moiety: The presence and substitution pattern of the phenoxy group at the 3-position are critical for binding affinity and selectivity. Halogen substitutions, such as the 4-fluoro group in the target compound, are known to modulate binding affinity at monoamine transporters. For instance, in a series of 3-aryl tropane analogs, a 4'-fluoro substitution was found to influence DAT affinity.[3]

-

Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring can have a significant impact on the potency and selectivity of monoamine transporter inhibition. The (S) and (R) enantiomers of related compounds often exhibit different binding profiles.

Potential Secondary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

While the primary mechanism is likely monoamine reuptake inhibition, it is prudent to consider other potential pharmacological activities. Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibition of MAO leads to increased levels of these neurotransmitters.

Some pyrrolidine derivatives have been investigated as MAO inhibitors. For example, 1-methyl-3-phenylpyrroles have been shown to be reversible, competitive inhibitors of MAO-B.[5] The potency of these compounds was influenced by substituents on the phenyl ring.[5] However, the structural features of this compound are more closely aligned with known monoamine reuptake inhibitors than with typical MAO inhibitors. Further experimental evaluation is required to definitively determine if this compound possesses any significant MAO inhibitory activity.

Experimental Protocols

To fully characterize the mechanism of action of this compound, a series of in vitro assays are essential. The following are standard, validated protocols for assessing affinity for monoamine transporters and MAO enzymes.

Radioligand Binding Assays for Monoamine Transporters

This protocol determines the binding affinity (Ki) of the test compound for SERT, NET, and DAT by measuring its ability to displace a known radioligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Competition Binding:

-

In a 96-well plate, add the cell membranes, the test compound at various concentrations, and a fixed concentration of a suitable radioligand.

-

For SERT: [³H]-Citalopram or [³H]-Paroxetine.

-

For NET: [³H]-Nisoxetine or [³H]-Tomoxetine.

-

For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935.

-

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Monoamine Uptake Assays

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing human SERT, NET, or DAT in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with the test compound at various concentrations in a suitable buffer.

-

Uptake Initiation: Add a fixed concentration of a radiolabeled monoamine substrate:

-

For SERT: [³H]-Serotonin.

-

For NET: [³H]-Norepinephrine.

-

For DAT: [³H]-Dopamine.

-

-

Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of monoamine uptake.

Monoamine Oxidase (MAO) Activity Assay

This assay determines if the test compound inhibits the enzymatic activity of MAO-A or MAO-B.

Protocol:

-

Enzyme Source: Use recombinant human MAO-A or MAO-B, or mitochondrial fractions from tissues rich in MAO (e.g., liver).

-

Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Inhibition Assay:

-

Pre-incubate the MAO enzyme with the test compound at various concentrations.

-

Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

The enzymatic reaction produces a product that can be detected spectrophotometrically or fluorometrically.

-

-

Detection: Measure the formation of the product over time.

-

Data Analysis: Determine the IC50 value for the inhibition of MAO-A and MAO-B activity.

Data Presentation

While specific binding data for this compound is not publicly available, the following table presents hypothetical data based on structurally similar compounds to illustrate the expected pharmacological profile.

| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| SERT | 1 - 50 | 5 - 100 |

| NET | 10 - 200 | 20 - 400 |

| DAT | 50 - 1000 | 100 - 2000 |

| MAO-A | > 10,000 | > 10,000 |

| MAO-B | > 10,000 | > 10,000 |

This is a representative table based on related compounds and should be confirmed by experimental data.

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Inhibition of monoamine reuptake by 3-(4-Fluorophenoxy)pyrrolidine HCl.

Experimental Workflow

Caption: Workflow for elucidating the mechanism of action.

Conclusion

Based on the available evidence from structurally related compounds, this compound is strongly predicted to function as a monoamine reuptake inhibitor, with potential activity at the serotonin, norepinephrine, and dopamine transporters. The precise affinity and selectivity profile requires experimental validation using the protocols outlined in this guide. While a secondary role as a monoamine oxidase inhibitor is a theoretical possibility, it is considered less likely to be the primary mechanism of action. This technical guide provides a solid framework for researchers and drug development professionals to further investigate and understand the pharmacological properties of this compound.

References

-

Benchchem. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride.

-

Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central.

-

3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed.

-

Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing - PubMed Central.

-

Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed.

-

Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed.

-

Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed.

-

Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - LJMU Research Online - Liverpool John Moores University.

-

PPP and its derivatives are selective partial releasers at the human norepinephrine transporter - MedUni Wien ePub.

-

Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC.

-

MAO-Glo™ Assay Technical Bulletin - Promega Corporation.

-

Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives - Royal Society Publishing.

-

Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin - Sigma-Aldrich.

-

Monoamine Oxidase Assay Kit - Bio-Techne.

-

Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit • Catalogue Code: MAES0021 • Size: 96T • Research Use Only.

-

A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed.

-

Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PubMed Central.

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc..

-

Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - ScienceOpen.

-

Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC - PubMed Central.

-

Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation - ResearchGate.

-

Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring - MDPI.

-

Pharmacological profile of neuroleptics at human monoamine transporters - PubMed.

-

Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators - MDPI.

Sources

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus extends beyond mere data points to the narrative they collectively weave. This guide is structured to provide not just a summary of what is known about 3-(4-Fluorophenoxy)pyrrolidine hydrochloride but to offer a clear, logical framework for its continued investigation. We will delve into its structural context, its anticipated mechanism of action based on analogous compounds, and, most critically, provide the detailed experimental blueprints necessary to elucidate its precise pharmacological profile. This document is designed to be a practical and insightful resource for researchers poised to explore the therapeutic potential of this intriguing molecule.

Introduction to this compound

This compound is a chiral synthetic organic compound featuring a pyrrolidine ring, a foundational structure in numerous biologically active molecules, including several pharmaceuticals.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for experimental assays and potential formulation.[2] The presence of a 4-fluorophenoxy moiety suggests a potential for interaction with biological targets within the central nervous system, as the fluorination of phenyl rings can modulate properties such as lipophilicity and metabolic stability, thereby influencing bioavailability and efficacy.[2] While this compound is recognized as a valuable building block in medicinal chemistry, particularly for developing agents targeting neurological disorders, a detailed public record of its specific biological activity is not extensively documented.[2] This guide, therefore, aims to consolidate the theoretical framework for its activity and provide the practical means to validate it.

The Dopamine Transporter Hypothesis: A Mechanistic Framework

The pyrrolidine scaffold is a key pharmacophore in a class of potent dopamine reuptake inhibitors (DRIs). Structurally related compounds, such as various synthetic cathinones and other psychoactive substances, demonstrate that the pyrrolidine ring system can confer high affinity for the dopamine transporter (DAT).[3][4] By blocking DAT, these compounds inhibit the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[5] This mechanism is the basis for the psychostimulant effects of many DRIs and is also a key target for therapeutic interventions in conditions like ADHD and depression.[6]

Based on this precedent, it is hypothesized that this compound primarily functions as a dopamine reuptake inhibitor. The 4-fluorophenoxy group likely contributes to the binding affinity and selectivity for monoamine transporters.

Signaling Pathway: Dopamine Reuptake Inhibition

Caption: Proposed mechanism of this compound.

In Vitro Characterization: Quantifying Monoamine Transporter Affinity

To validate the dopamine transporter hypothesis and to determine the selectivity profile of this compound, in vitro radioligand binding assays are indispensable. These assays quantify the affinity of the compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Data Presentation: Hypothetical Binding Affinities

While specific experimental data for this compound is not publicly available, the following table illustrates how such data would be presented to assess its potency and selectivity. Researchers are encouraged to generate this data using the protocols outlined below.

| Transporter | Radioligand | Ki (nM) of 3-(4-Fluorophenoxy)pyrrolidine HCl |

| DAT | [³H]WIN 35,428 | Data to be determined |

| NET | [³H]Nisoxetine | Data to be determined |

| SERT | [³H]Citalopram | Data to be determined |

| Table 1: Monoamine Transporter Binding Affinity Profile. |

Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT

This protocol provides a step-by-step methodology for determining the binding affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.

Workflow Diagram: Radioligand Binding Assay

Caption: General workflow for in vivo microdialysis studies.

Step-by-Step Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the striatum.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). [7] * Allow for a stabilization period (e.g., 1-2 hours) and then collect several baseline dialysate samples (e.g., every 20 minutes).

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Quantify the changes in extracellular dopamine levels relative to the baseline period.

-

-

Behavioral Correlation:

-

Simultaneously monitor the animal's locomotor activity using an automated activity monitoring system.

-

Correlate the time course of changes in dopamine levels with any observed changes in behavior.

-

Potential Therapeutic Implications and Future Directions

The characterization of this compound as a potential dopamine reuptake inhibitor opens avenues for its exploration in various neurological and psychiatric disorders. A high affinity and selectivity for DAT could make it a candidate for the treatment of ADHD, where enhancing dopaminergic signaling is a key therapeutic strategy. Depending on its selectivity profile for NET and SERT, it could also be investigated for its potential as an antidepressant.

Future research should focus on:

-

Full Pharmacological Profiling: Determining the binding affinities at a wider range of receptors and transporters to assess off-target effects.

-

Enantiomeric Separation and Evaluation: As a chiral compound, the biological activity of the individual (R) and (S) enantiomers should be characterized, as they may possess different potencies and selectivities.

-

In Vivo Efficacy Studies: Evaluating the compound in animal models of ADHD, depression, and other relevant CNS disorders.

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

Conclusion

While the specific biological activity of this compound remains to be fully elucidated in the public domain, its chemical structure strongly suggests a role as a monoamine reuptake inhibitor, with a likely primary affinity for the dopamine transporter. This technical guide provides a comprehensive framework for its investigation, from the foundational hypothesis of its mechanism of action to detailed, actionable protocols for its in vitro and in vivo characterization. The data generated from these studies will be crucial in defining the therapeutic potential of this compound and guiding its future development as a novel agent for the treatment of CNS disorders.

References

- Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 625–634.

- Westerink, B. H., & de Vries, J. B. (1989). On the mechanism of dopamine release as studied by brain microdialysis in conscious rats. Naunyn-Schmiedeberg's archives of pharmacology, 339(5), 604–610.

- Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103–110.

- Benveniste, H., & Hüttemeier, P. C. (1990). Microdialysis--theory and application. Progress in neurobiology, 35(3), 195–215.

- Rothman, R. B., et al. (2003). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 50(1), 40–45.

- Amara, S. G., & Kuhar, M. J. (1993). Neurotransmitter transporters: recent progress. Annual review of neuroscience, 16, 73–93.

- Gatch, M. B., & Forster, M. J. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of pharmacology and experimental therapeutics, 357(1), 135–142.

-

Alchem. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. [Link]

-

3A Senrise. (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride, 95%. [Link]

- Gatch, M. B., et al. (2017). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones. Psychopharmacology, 234(12), 1893–1902.

- Heal, D. J., et al. (2013). A review of the clinical pharmacology of psychostimulants. Journal of psychopharmacology, 27(8), 685–702.

-

Lead Sciences. This compound. [Link]

- Gatch, M. B., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Pharmacology, biochemistry, and behavior, 198, 173034.

-

Wikipedia. Pyrrolidine. [Link]

-

PubChem. 3-Fluoropyrrolidine hydrochloride. [Link]

- Ungerstedt, U., & Hallström, A. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life sciences, 41(7), 861–864.

- Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(5), 525–537.

- Justice, J. B. (1993). An overview of microdialysis. Journal of neuroscience methods, 48(3), 165–173.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1314419-67-4 | (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride [3asenrise.com]

- 5. ossila.com [ossila.com]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The guide emphasizes a logical, evidence-based approach, integrating various analytical techniques to build a complete and validated structural picture.

This compound is a pyrrolidine derivative. Such compounds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules and approved pharmaceuticals. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Therefore, unambiguous structural confirmation and purity assessment are critical prerequisites for its use in research and drug development.

This guide will detail a multi-technique approach to structural elucidation, ensuring scientific rigor and trustworthiness in the final characterization.

Foundational Analysis: Elemental Composition and Molecular Mass

The first step in characterizing any novel compound is to determine its molecular formula and mass. This provides the fundamental building blocks for subsequent structural analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is superior to standard mass spectrometry for initial characterization because it provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for distinguishing between elemental compositions that may have the same nominal mass. For a molecule containing chlorine, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak in the mass spectrum, providing strong evidence for the presence of a single chlorine atom.[1][2][3]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The electrospray ionization technique is a "soft" ionization method that typically results in a prominent protonated molecular ion [M+H]⁺.

-

Data Analysis:

-

Determine the accurate mass of the [M+H]⁺ ion.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

Use the accurate mass and isotopic data to predict the most probable molecular formula.

-

Expected Data Summary:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃ClFNO |

| Monoisotopic Mass | 217.0693 |

| [M+H]⁺ (calculated) | 218.0771 |

| [M+H+2]⁺ (calculated) | 220.0742 |

| Isotopic Ratio (M:M+2) | ~3:1 |

Elemental Analysis

Expertise & Experience: While HRMS provides a highly confident molecular formula, elemental analysis offers an orthogonal, quantitative confirmation of the elemental composition (C, H, N). This technique relies on the combustion of the sample and subsequent detection of the resulting gases. Agreement between the experimentally determined weight percentages and the calculated values for the proposed formula provides strong corroborating evidence.

Experimental Protocol: Combustion Analysis

-

Sample Preparation: A precisely weighed amount of the dried, pure compound is required.

-

Instrumentation: The sample is combusted in a furnace in the presence of excess oxygen. The resulting CO₂, H₂O, and N₂ are separated and quantified by a detector.

-

Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values for the proposed molecular formula.

Expected Data Summary:

| Element | Theoretical % |

| Carbon | 55.18 |

| Hydrogen | 6.02 |

| Chlorine | 16.29 |

| Fluorine | 8.73 |

| Nitrogen | 6.43 |

| Oxygen | 7.35 |

Spectroscopic Characterization: Unveiling the Molecular Framework

With the molecular formula established, spectroscopic techniques are employed to piece together the connectivity of the atoms and define the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structure elucidation of organic molecules in solution.[4] A suite of 1D and 2D NMR experiments provides information on the chemical environment of each proton and carbon atom, as well as their connectivity. For this compound, key insights will be gained from ¹H NMR, ¹³C NMR, and correlation experiments like COSY and HSQC. The presence of fluorine will introduce characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.[5]

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for hydrochloride salts.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration).

-

¹³C NMR: Shows the number of different types of carbon atoms. ¹³C-¹⁹F coupling will be observable.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

Expected NMR Data Summary (in DMSO-d₆):

| Fragment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HSQC) |

| Aromatic (C-H ortho to F) | ~7.2 | dd | ~116 (d, J≈23 Hz) | Correlates with other aromatic protons |

| Aromatic (C-H ortho to O) | ~7.0 | dd | ~119 (d, J≈8 Hz) | Correlates with other aromatic protons |

| Pyrrolidine (CH-O) | ~5.0 | m | ~78 | Correlates with pyrrolidine CH₂ protons |

| Pyrrolidine (CH₂) | ~2.1-2.4 | m | ~30 | Correlates with CH-O and other CH₂ protons |

| Pyrrolidine (CH₂-N) | ~3.2-3.5 | m | ~45, ~50 | Correlates with other pyrrolidine protons |

| Amine (N-H₂⁺) | ~9.5 | br s | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 'br s' a broad singlet. J represents the coupling constant in Hz.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6][7] For this compound, we expect to see characteristic absorptions for the aromatic ring, the C-O ether linkage, the C-F bond, and the secondary amine hydrochloride.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: The spectrum is acquired using an FTIR spectrometer equipped with an ATR accessory.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2700 | N-H stretch | Secondary ammonium (R₂NH₂⁺) |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1220 | C-F stretch | Aryl fluoride[11] |

| ~1100 | C-N stretch | Aliphatic amine |

Definitive Structure Confirmation: X-ray Crystallography

Expertise & Experience: Single-crystal X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state.[12][13][14][15] It allows for the precise determination of bond lengths, bond angles, and stereochemistry, serving as the ultimate validation of the structure proposed by spectroscopic methods.

Logical Flow for Crystallographic Analysis

Caption: Logical steps in single-crystal X-ray analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent from a concentrated solution of the compound.[16]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods, and the atomic positions and thermal parameters are refined.

-

Structure Validation: The final structure is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.

The resulting crystal structure will confirm the connectivity of the 4-fluorophenoxy and pyrrolidine moieties, the position of the ether linkage at the 3-position of the pyrrolidine ring, and the stereochemistry if a chiral starting material was used.

Purity and Validation: Ensuring Analytical Integrity

The structural elucidation of a compound is incomplete without a thorough assessment of its purity. In the pharmaceutical context, this is a critical step governed by strict regulatory guidelines.[17][18][19][20][21]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity analysis in the pharmaceutical industry.[18] A validated HPLC method can separate the main compound from any impurities, such as starting materials, by-products, or degradation products. The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV spectra, which can help in identifying and characterizing impurities.

Experimental Protocol: Reverse-Phase HPLC

-

Method Development: Develop a reverse-phase HPLC method using a C18 column. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient and flow rate are optimized to achieve good separation between the main peak and any impurities.

-

Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[22][23][24] This involves assessing parameters such as:

-

Specificity: The ability to detect the analyte in the presence of impurities.

-

Linearity: The response is proportional to the concentration over a given range.

-

Accuracy: Closeness of the results to the true value.

-

Precision: Repeatability and intermediate precision.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

-

-

Sample Analysis: A precisely prepared solution of the compound is injected, and the chromatogram is recorded. Purity is typically determined by the area percentage of the main peak relative to the total peak area.

Expected Outcome: The analysis should demonstrate a high purity level (e.g., >98%) for the this compound sample.

Conclusion: A Self-Validating System for Structural Elucidation

References

-

ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

-

PubChem. 3-Fluoro-4-[(2-fluorophenyl)methoxy]pyrrolidine. [Link]

-

PubMed. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

-

PubChem. 3-(4-Fluorobenzoyl)pyrrolidine hydrochloride. [Link]

-

3ASenrise. (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride, 95%. [Link]

-

PubMed. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Techsol. Analytical Method Validation in Pharmaceuticals. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. [Link]

-

YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

-

Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

-

NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

-

Alchem Pharmtech. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. [Link]

-

The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

ResearchGate. Structural investigations of amines treated polyester thin films by FTIR-ATR spectroscopy. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Technology Networks. Active Pharmaceutical Ingredient Analysis. [Link]

-

Semantic Scholar. Figure 6 from Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. [Link]

-

PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. [Link]

-

Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?. [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. rigaku.com [rigaku.com]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. excillum.com [excillum.com]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 18. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 19. nicovaper.com [nicovaper.com]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. moravek.com [moravek.com]

- 22. fda.gov [fda.gov]

- 23. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 24. demarcheiso17025.com [demarcheiso17025.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection and optimization of molecular scaffolds are paramount to the successful development of novel therapeutics. The pyrrolidine ring system, a five-membered saturated heterocycle, represents one such privileged scaffold, lauded for its conformational flexibility and its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the therapeutic potential of a specific pyrrolidine derivative, 3-(4-Fluorophenoxy)pyrrolidine hydrochloride, a compound that stands at the intersection of established pharmacophores and rational drug design. While primarily recognized as a key building block in the synthesis of complex pharmaceutical agents, particularly for neurological disorders, its intrinsic pharmacological profile warrants a deeper investigation.[3] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive exploration of the putative mechanisms of action and therapeutic targets of this compound, thereby illuminating a path for future research and development.

Compound Profile: this compound

1.1. Chemical Structure and Properties

This compound is a synthetic organic compound characterized by a central pyrrolidine ring, a 4-fluorophenoxy moiety at the 3-position, and presented as a hydrochloride salt to enhance its solubility and stability.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClFNO |

| Molecular Weight | 217.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in water and polar organic solvents |

The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to improve metabolic stability and enhance bioavailability by increasing lipophilicity, which can facilitate passage across the blood-brain barrier.[4] The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, contributing to its interaction with biological targets.[5][6]

1.2. Synthetic Accessibility

This compound is accessible through established synthetic routes, often involving the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with 4-fluorophenol. Its availability as a research chemical facilitates its investigation in various biological assays.

Postulated Mechanism of Action: A Focus on Monoamine Transporters

Based on structure-activity relationship (SAR) studies of analogous 3-aryloxypyrrolidine and related scaffolds, the most probable primary mechanism of action for this compound is the inhibition of monoamine transporters.[7][8] Specifically, this compound class has demonstrated potent and balanced inhibitory activity against the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7]

2.1. The Role of Monoamine Transporters in Neurotransmission

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters, such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA), in the synaptic cleft.[9] By reuptaking these neurotransmitters into the presynaptic neuron, they terminate the signaling process. Inhibition of these transporters leads to an increased concentration and prolonged presence of the respective neurotransmitters in the synapse, thereby enhancing neurotransmission.

2.2. Signaling Pathway of Monoamine Transporter Inhibition

The proposed signaling pathway initiated by the inhibition of SERT and NET by this compound is depicted below.

3.2. Potential Therapeutic Indications

-

Major Depressive Disorder (MDD): Dual SERT/NET inhibitors (SNRIs) are a well-established class of antidepressants.

-

Anxiety Disorders: Including generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.

-

Neuropathic Pain: SNRIs are often effective in managing chronic pain conditions.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): NET inhibition is a validated mechanism for treating ADHD.

Experimental Protocols for Target Validation

To rigorously validate the hypothesized therapeutic targets of this compound, a multi-tiered experimental approach is recommended.

4.1. In Vitro Binding Assays

Objective: To determine the binding affinity of this compound to human monoamine transporters (hSERT, hNET, hDAT).

Methodology:

-

Cell Culture: Utilize HEK293 cells stably expressing hSERT, hNET, or hDAT.

-

Membrane Preparation: Prepare cell membranes expressing the transporters of interest.

-

Radioligand Binding:

-

For hSERT: Use [³H]citalopram as the radioligand.

-

For hNET: Use [³H]nisoxetine as the radioligand.

-

For hDAT: Use [³H]WIN 35,428 as the radioligand.

-

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Detection: Measure the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) value from the IC₅₀ (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

4.2. In Vitro Functional Assays

Objective: To assess the functional inhibitory activity of the compound on monoamine transporter uptake.

Methodology:

-

Cell Culture: Use the same stably transfected HEK293 cell lines as in the binding assays.

-

Neurotransmitter Uptake:

-

For hSERT: Use [³H]5-HT.

-

For hNET: Use [³H]NE.

-

For hDAT: Use [³H]DA.

-

-

Inhibition Assay: Pre-incubate the cells with varying concentrations of this compound before adding the radiolabeled neurotransmitter.

-

Detection: Measure the amount of radiolabeled neurotransmitter taken up by the cells.

-

Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

4.3. In Vivo Pharmacodynamic Studies

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of a living animal.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Microdialysis Probe Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or striatum).

-

Compound Administration: Administer this compound systemically (e.g., intraperitoneally or orally).

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Quantify the levels of 5-HT, NE, and DA in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Determine the time course and magnitude of the increase in extracellular neurotransmitter concentrations.

Future Directions and Conclusion

The evidence presented in this guide strongly suggests that this compound is a promising scaffold for the development of novel CNS-active agents, with monoamine transporters being the most probable primary therapeutic targets. The proposed experimental workflow provides a robust framework for validating these targets and elucidating the compound's detailed pharmacological profile.

Further investigations should also explore potential off-target activities at various G-protein coupled receptors and ion channels to build a comprehensive safety and selectivity profile. [10][11]Structure-activity relationship studies, by synthesizing and testing analogs with modifications to the pyrrolidine ring, the phenoxy linker, and the substitution pattern on the phenyl ring, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

-

Chem-Impex. 3-(4-Fluorophenyl)pyrrolidine. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Farges, T., et al. (2024). Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. Molecules, 29(3), 548. Available at: [Link]

-

Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 46(25), 5512-5532. Available at: [Link]

-

Geppetti, P., et al. (2020). Ion Channel Pharmacology for Pain Modulation. Handbook of Experimental Pharmacology, 259, 215-235. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1225883. Available at: [Link]

-

MDPI. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(35), 22699-22728. Available at: [Link]

-

Biftu, T., et al. (2005). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 48(21), 6649-6663. Available at: [Link]

-

MDPI. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Available at: [Link]

-

Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 12(19), 3581-3605. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ion Channel Pharmacology for Pain Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In-Vitro Characterization of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary in-vitro evaluation of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride. The structural features of this molecule, specifically the pyrrolidine ring and the 4-fluorophenoxy moiety, suggest a potential interaction with monoamine transporters. This document provides a logical, field-proven framework for drug development professionals and researchers to systematically characterize the compound's primary pharmacology, initial safety profile, and metabolic liabilities. The protocols described herein are designed to be self-validating, providing a robust dataset for go/no-go decisions in early-stage drug discovery.

Introduction: Rationale for Investigation

The molecule this compound belongs to a chemical class with a high potential for neuroactivity. The pyrrolidine scaffold is a common feature in a variety of biologically active compounds, including those targeting the central nervous system.[1] The addition of a 4-fluorophenoxy group can enhance metabolic stability and lipophilicity, which are favorable pharmacokinetic properties. The hydrochloride salt form of the compound increases its aqueous solubility, making it amenable to in-vitro experimental conditions.

Given its structural similarities to known monoamine reuptake inhibitors (MRIs), a primary hypothesis is that this compound may modulate the activity of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[2] MRIs are a significant class of therapeutics for various psychiatric and neurological disorders.[2] Therefore, a systematic in-vitro investigation is warranted to elucidate its pharmacological profile. This guide proposes a four-stage experimental plan:

-

Stage 1: Primary Target Engagement: Quantifying the affinity and functional inhibition of the compound at human monoamine transporters (DAT, SERT, NET).

-

Stage 2: Secondary Target & Off-Target Screening: Assessing potential activity at Monoamine Oxidase (MAO) enzymes.

-

Stage 3: Preliminary Safety Assessment: Evaluating general cytotoxicity and potential for cardiac liability via hERG channel inhibition.

-

Stage 4: Preliminary ADME Profiling: Investigating the potential for drug-drug interactions through Cytochrome P450 (CYP450) enzyme inhibition.

This structured approach ensures that the most critical questions regarding the compound's potential are addressed efficiently and logically.

Stage 1: Primary Target Engagement - Monoamine Transporter Interaction

The foundational step is to determine if and how this compound interacts with its hypothesized primary targets: DAT, SERT, and NET. This is best accomplished through a combination of radioligand binding and uptake inhibition assays.[3]

Experimental Rationale

-

Radioligand Binding Assays will determine the affinity of the test compound for the transporters by measuring its ability to displace a known high-affinity radioligand. This provides the inhibition constant (Ki), a measure of binding potency.

-

Uptake Inhibition Assays are functional assays that measure the compound's ability to block the primary function of the transporters – the reuptake of their respective neurotransmitters (or a labeled surrogate) into cells. This provides the half-maximal inhibitory concentration (IC50), a measure of functional potency.